4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide
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Description
4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit various enzymes and proteins, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Intermolecular Interactions and Crystal Structures
A study by Bats et al. (2001) focused on the crystal structures of similar benzenesulfonamide compounds, revealing that their packing is primarily determined by intermolecular C-H...O, C-H...π, and C-H...Cl interactions. These interactions indicate the potential for designing materials with specific structural properties (Bats, Frost, & Hashmi, 2001).
Inhibitory Effects on Carbonic Anhydrase
Gul et al. (2016) synthesized a series of 4-(2-substituted hydrazinyl)benzenesulfonamides, demonstrating potent inhibitory effects against carbonic anhydrase isoenzymes, highlighting their potential as therapeutic agents (Gul et al., 2016).
Gold(I)-Catalyzed Synthesis
Wang et al. (2014) reported the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, showcasing the compound's utility in complex chemical synthesis and the enrichment of gold carbenoid chemistry (Wang et al., 2014).
Photooxidation Studies
Research by Miller and Crosby (1983) on the photooxidation of similar compounds to nitroso- and nitro-products reveals their potential applications in environmental studies and the understanding of photochemical processes (Miller & Crosby, 1983).
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-15-7-3-13(4-8-15)14-5-9-17(10-6-14)23(20,21)19-12-16-2-1-11-22-16/h1-11,19H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJZLXWHSQJXDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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